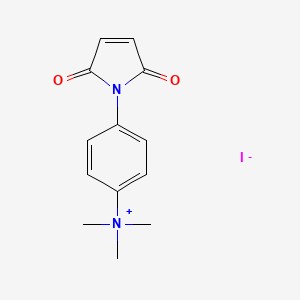
4-(N-Maleimido)phenyltrimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Maleimido)phenyltrimethylammonium iodide is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
1. Polymer Modification and Stabilization
4-(N-Maleimido)phenyltrimethylammonium iodide has applications in the field of polymer chemistry, particularly in the modification and stabilization of polyvinyl chloride (PVC). Studies have shown that maleimido phenyl derivatives, such as those related to 4-(N-Maleimido)phenyltrimethylammonium iodide, exhibit significant synergistic effects when mixed with commercial stabilizers, enhancing the thermal stabilization of PVC. This is evidenced by longer thermal stability periods and lower rates of dehydrochlorination in stabilized PVC samples, as compared to those stabilized with traditional industrial stabilizers alone (Mohamed et al., 2015).
2. Antimicrobial Applications
There is evidence that certain maleimido phenyl derivatives possess antimicrobial properties. These derivatives have been tested against various bacteria and pathogenic fungi, showing effectiveness in inhibiting growth. This antimicrobial action is more pronounced against Gram-positive bacteria than Gram-negative bacteria. The introduction of electron-donating substituent groups in the aromatic ring of these stabilizer molecules appears to enhance their antimicrobial activities (Mohamed et al., 2016).
3. Photopolymerization and Material Sciences
In material sciences, particularly in the area of photopolymerization, maleimido phenyl methacrylates, which are structurally related to 4-(N-Maleimido)phenyltrimethylammonium iodide, demonstrate potential. These compounds show high cross-linking abilities at elevated temperatures, indicating their usefulness in creating materials with desired mechanical and thermal properties (Gryshchuk et al., 2004).
4. Organic Synthesis and Catalysis
Research has explored the role of maleimides in organic synthesis, particularly in copper-catalyzed reactions. The utilization of maleimides in multi-component coupling reactions demonstrates their versatility in organic synthesis, providing efficient routes to access bioactive compounds (Gao et al., 2019).
5. Non-linear Optical Properties
4-(N-Maleimido)phenyltrimethylammonium iodide and its derivatives are of interest in the field of non-linear optical (NLO) materials. Studies have synthesized and characterized NLO-active compounds containing maleimido groups, demonstrating enhanced optical properties and potential applications in photonic and electronic devices (Umezawa et al., 2005).
Eigenschaften
CAS-Nummer |
17804-54-5 |
|---|---|
Produktname |
4-(N-Maleimido)phenyltrimethylammonium iodide |
Molekularformel |
C13H15IN2O2 |
Molekulargewicht |
358.17 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H15N2O2.HI/c1-15(2,3)11-6-4-10(5-7-11)14-12(16)8-9-13(14)17;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BFXYMHXQRLNFAF-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)
![[18]Annulene](/img/structure/B1208986.png)
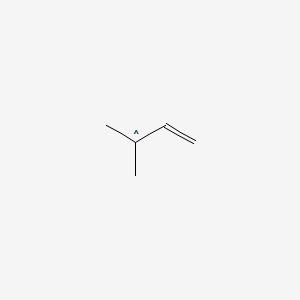

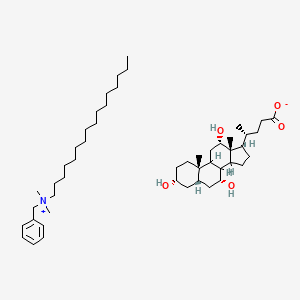
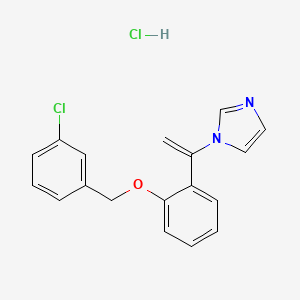
![3-[5-(4-Fluorophenyl)-1-(2-furanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1208994.png)
![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)
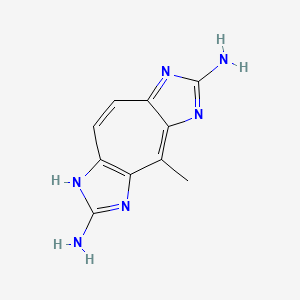
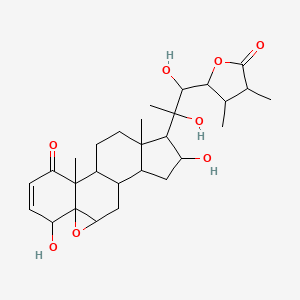
![5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1209000.png)
![6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1209002.png)
